molecular formula C12H18N2O B1517055 1-(4-(Aminomethyl)phenyl)piperidin-4-ol CAS No. 871013-57-9

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Cat. No. B1517055
CAS RN: 871013-57-9
M. Wt: 206.28 g/mol
InChI Key: BIIAKXLPAKKIDO-UHFFFAOYSA-N
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Description

“1-(4-(Aminomethyl)phenyl)piperidin-4-ol” is an organic compound with the molecular weight of 206.29 . It is also known by its IUPAC name "1-[4-(aminomethyl)phenyl]-4-piperidinol" . It is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of similar piperidin-4-ol derivatives has been reported in the literature . For instance, a series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The InChI code for “1-(4-(Aminomethyl)phenyl)piperidin-4-ol” is "1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2" . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“1-(4-(Aminomethyl)phenyl)piperidin-4-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(4-(Aminomethyl)phenyl)piperidin-4-ol: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its piperidine core is a common motif in many drugs, and its modification can lead to the development of new therapeutic agents. The compound’s amine group can be readily functionalized, allowing for the creation of a diverse array of derivatives with potential pharmacological activities .

Development of Central Nervous System (CNS) Drugs

The piperidine structure is often associated with CNS activity. Derivatives of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol could be synthesized and screened for activity as CNS drugs. This includes potential treatments for neurodegenerative diseases, pain management, and psychiatric disorders .

Creation of Cardiovascular Agents

Piperidine derivatives have been explored for their cardiovascular effects. Research into 1-(4-(Aminomethyl)phenyl)piperidin-4-ol could lead to the development of new cardiovascular agents, potentially offering treatments for conditions such as hypertension and arrhythmias .

Anti-Infective Agents

The structural flexibility of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol allows for the synthesis of compounds that could act as anti-infective agents. By targeting various bacterial and viral enzymes, researchers can develop new antibiotics and antivirals to combat resistant strains of pathogens .

Analgesics and Anti-Inflammatory Drugs

The compound’s ability to be transformed into various pharmacophores makes it a candidate for the development of analgesics and anti-inflammatory drugs. Its derivatives could be tested for their efficacy in reducing pain and inflammation, contributing to the treatment of chronic pain conditions .

Oncology Research

Piperidine derivatives are being investigated for their potential use in oncology1-(4-(Aminomethyl)phenyl)piperidin-4-ol could serve as a precursor for compounds with antitumor properties, aiding in the discovery of new cancer therapies .

Chemical Biology Probes

In chemical biology, 1-(4-(Aminomethyl)phenyl)piperidin-4-ol can be used to create probes to study biological processes. These probes can help elucidate the function of proteins, nucleic acids, and other biomolecules, providing insights into cellular mechanisms .

Material Science Applications

Beyond its biomedical applications, this compound could also be utilized in material science. Its derivatives might be used to synthesize novel polymers or as building blocks for organic electronic materials, due to their potential conductive properties .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(4-(Aminomethyl)phenyl)piperidin-4-ol”, is an important task of modern organic chemistry . Future research could focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAKXLPAKKIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651413
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

CAS RN

871013-57-9
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)phenyl]piperidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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